An In-depth Technical Guide to (E)-ethyl 3-(2,4-difluorophenyl)acrylate
An In-depth Technical Guide to (E)-ethyl 3-(2,4-difluorophenyl)acrylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (E)-ethyl 3-(2,4-difluorophenyl)acrylate, a fluorinated derivative of the cinnamate ester class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the unique characteristics and potential applications of this compound.
Core Chemical Properties
(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a solid, crystalline compound at room temperature. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and potential biological interactions. A summary of its key chemical and physical properties is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀F₂O₂[1] |
| Molecular Weight | 212.196 g/mol [1] |
| CAS Number | 134672-68-7[1] |
| Predicted Boiling Point | 262.4 ± 25.0 °C[2] |
| Predicted Density | 1.210 ± 0.06 g/cm³[2] |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Solubility in water is predicted to be low. |
| Purity | Commercially available up to 95.0%[1] |
Synthesis and Experimental Protocols
The synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate can be effectively achieved through several established olefination reactions. The Horner-Wadsworth-Emmons and Wittig reactions are particularly well-suited for the stereoselective formation of the (E)-alkene isomer.
Horner-Wadsworth-Emmons Reaction Protocol
This method is highly favored for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the phosphate byproduct. The reaction involves the condensation of an aldehyde with a phosphonate ylide.
Materials:
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2,4-Difluorobenzaldehyde
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Triethyl phosphonoacetate
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Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)
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Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
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Olefination Reaction: Cool the ylide solution to 0 °C and add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
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Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-ethyl 3-(2,4-difluorophenyl)acrylate.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: Workflow for the synthesis of (E)-ethyl 3-(2,4-difluorophenyl)acrylate via the Horner-Wadsworth-Emmons reaction.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Ethyl group: A triplet signal around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).
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Vinylic protons: Two doublets in the range of 6.4-7.8 ppm, showing a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The proton closer to the ester group will be upfield compared to the proton adjacent to the aromatic ring.
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Aromatic protons: A complex multiplet pattern in the aromatic region (6.9-7.6 ppm) due to the fluorine substitution.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Ethyl group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
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Vinylic carbons: Signals in the range of 118-145 ppm.
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Ester carbonyl: A signal around 166 ppm.
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Aromatic carbons: Multiple signals in the aromatic region (104-165 ppm), with characteristic C-F couplings.
IR (Infrared) Spectroscopy:
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C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.
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C=C stretch (alkene): An absorption band around 1630-1650 cm⁻¹.
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C-O stretch (ester): Absorption bands in the region of 1150-1250 cm⁻¹.
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C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
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=C-H bend (trans-alkene): A characteristic band around 960-980 cm⁻¹.
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 212.196.
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Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the carboxyl group (-COOC₂H₅, m/z 73).
Potential Biological Activity and Signaling Pathways
While no specific biological studies on (E)-ethyl 3-(2,4-difluorophenyl)acrylate have been reported, the broader class of cinnamic acid derivatives and substituted phenylacrylates has been investigated for a range of pharmacological activities.
Potential Areas of Investigation:
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Anticancer Activity: Cinnamic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved anticancer efficacy.
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Anti-inflammatory Activity: Some cinnamate esters have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
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Antimicrobial and Antifungal Activity: The acrylate moiety is a known Michael acceptor and can react with nucleophilic residues in microbial enzymes, leading to their inactivation. Fluorination can also enhance the antimicrobial properties of organic molecules.
Hypothetical Signaling Pathway Involvement:
Given the known activities of related compounds, a logical starting point for investigating the mechanism of action of (E)-ethyl 3-(2,4-difluorophenyl)acrylate would be its effect on key signaling pathways implicated in cancer and inflammation.
Caption: Potential biological targets and signaling pathways for (E)-ethyl 3-(2,4-difluorophenyl)acrylate based on related compounds.
Conclusion
(E)-ethyl 3-(2,4-difluorophenyl)acrylate is a fluorinated cinnamate ester with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is limited, its synthesis can be reliably achieved using standard organic chemistry methods like the Horner-Wadsworth-Emmons reaction. The presence of the difluorophenyl moiety suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its pharmacological profile and mechanism of action. This guide provides a foundational understanding for researchers to begin exploring the properties and applications of this intriguing molecule.
